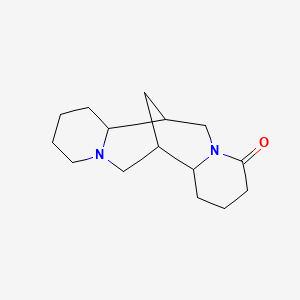
alpha-Isolupanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of alpha-Isolupanine involves synthetic routes and specific reaction conditions. detailed information on the exact synthetic routes and industrial production methods is limited. Generally, the synthesis of such compounds involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Alpha-Isolupanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alpha-Isolupanine has several scientific research applications across different fields:
Chemistry: It is used in the study of alkaloids and their properties.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in various industrial processes and applications.
Mécanisme D'action
The mechanism of action of alpha-Isolupanine involves its interaction with specific molecular targets and pathways. detailed information on the exact mechanism and molecular targets is limited. Further research is needed to fully understand how the compound exerts its effects .
Comparaison Avec Des Composés Similaires
Alpha-Isolupanine is compared with other similar compounds such as lupanine, thalictroidine, and anagyrine. These compounds share similar structural features but differ in their specific properties and applications. This compound is unique due to its specific stereoisomeric form and its distinct molecular structure .
Propriétés
Numéro CAS |
486-87-3 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m0/s1 |
Clé InChI |
JYIJIIVLEOETIQ-IGQOVBAYSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |
SMILES isomérique |
C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4=O |
SMILES canonique |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |
Synonymes |
alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other alkaloids are often found alongside alpha-Isolupanine in plants?
A1: this compound frequently coexists with other quinolizidine alkaloids in plants. Research has identified its presence alongside compounds such as sparteine, beta-isosparteine, delta5-dehydrolupanine, lupanine, thermopsine, and anagyrine in Lupinus argenteus var. stenophyllus. [] Additionally, it has been found in Lupinus angustifolius along with lupanine, 13alpha-hydroxylupanine, angustifoline, tetrahydrorhombifoline, and ester-derivatives of 13alpha-hydroxylupanine. [] These findings suggest shared biosynthetic pathways and potential synergistic effects between these alkaloids.
Q2: Are there any known differences in alkaloid profiles between different forms of the same plant species?
A2: Yes, studies on Lupinus angustifolius have revealed distinct alkaloid profiles between its bitter and sweet forms. While the bitter form contains various quinolizidine alkaloids, including this compound, the sweet form is devoid of any detectable alkaloids. [] This difference highlights the potential for genetic regulation of alkaloid biosynthesis within a single species and offers a valuable model for exploring the molecular mechanisms underlying these variations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


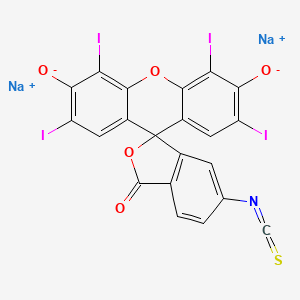
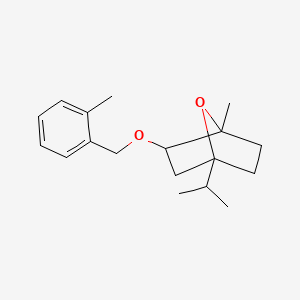
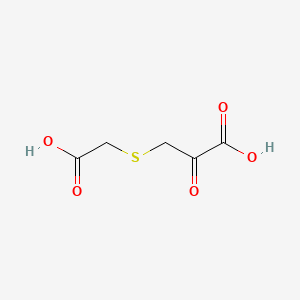
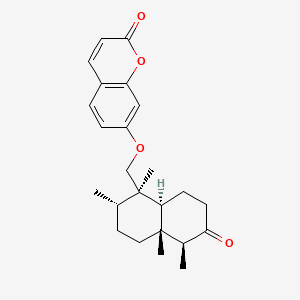
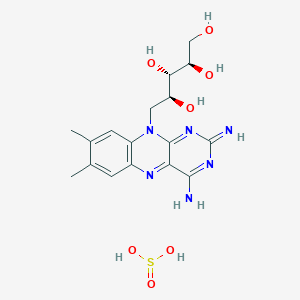

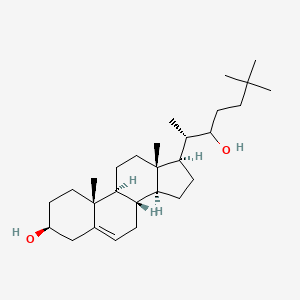
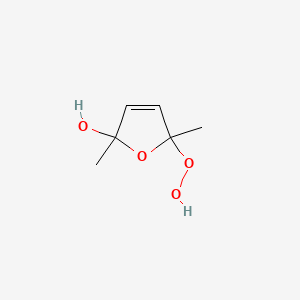
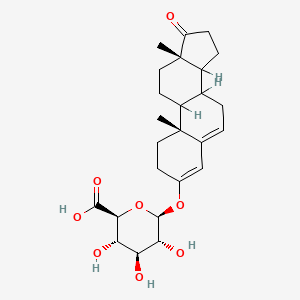
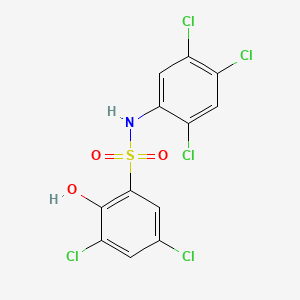
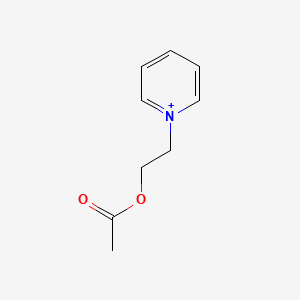
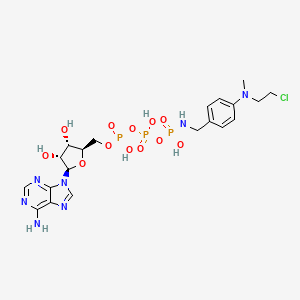
![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)

